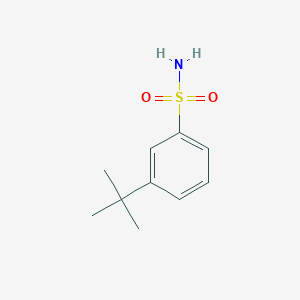

3-(tert-Butyl)benzenesulfonamide

Description

Significance of the Sulfonamide Functional Group in Synthetic Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is an organosulfur group of immense value in synthetic chemistry. wikipedia.org Its high stability, rigid three-dimensional structure, and favorable physicochemical properties have made it a popular building block. acs.org The sulfonamide group is relatively unreactive, which contributes to its stability in various chemical environments. wikipedia.orgresearchgate.net This stability is a key reason for its incorporation into a wide array of molecules, including many important drugs. wikipedia.orgacs.org

One of the classical applications of the sulfonamide group is in the derivatization of amines. The reaction of an amine with a sulfonyl chloride produces a crystalline sulfonamide derivative, whose melting point can be used for identification purposes. wikipedia.org Beyond this traditional role, sulfonamides are pivotal intermediates in organic synthesis. For instance, primary sulfonamides can be readily alkylated, acylated, or arylated to generate a diverse range of substituted sulfonamides. acs.org They are also precursors to other important functional groups, such as sulfonylureas, which are formed by the coupling of sulfonamides with isocyanates. acs.org

The sulfonamide moiety's ability to act as a bioisostere for other functional groups, such as carboxylic acids and amides, has been a significant driver of its use in drug design. researchgate.net This isosteric replacement can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule. researchgate.net

Evolution of Benzenesulfonamide (B165840) Chemistry and Derivatives

The chemistry of benzenesulfonamides has evolved significantly since the discovery of the first sulfonamide in 1932. wikipedia.org Initially recognized for the antibacterial properties of sulfanilamide (B372717) and its derivatives, the scope of benzenesulfonamide chemistry has expanded dramatically. nih.gov

Early synthetic methods primarily relied on the reaction of a sulfonyl chloride with an amine. wikipedia.org While still a widely used method, it has limitations, including the moisture sensitivity of sulfonyl chlorides and the harsh conditions often required for their synthesis. acs.org This has spurred the development of novel and milder synthetic strategies.

Recent advancements in catalysis have opened new avenues for the synthesis of benzenesulfonamide derivatives. For example, copper-catalyzed and visible light-induced coupling reactions have been developed to form the S(O)₂–N bond under redox-neutral conditions. nih.gov These methods offer greater functional group tolerance and avoid the use of potentially genotoxic aromatic amines. nih.gov Other innovative approaches include electrochemical synthesis and the use of novel reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.org

The derivatization of the benzenesulfonamide scaffold has also been a major area of research. The introduction of various substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties. This has led to the development of benzenesulfonamide derivatives with a wide range of applications, including as inhibitors of enzymes like carbonic anhydrases and as anti-inflammatory agents. nih.govnih.govnih.gov The synthesis of polysubstituted benzenes, including those with a sulfonamide group, often requires careful strategic planning to control the regioselectivity of the substitution reactions. pressbooks.pub

Scope and Research Focus on 3-(tert-Butyl)benzenesulfonamide and its Analogues

While the broader class of benzenesulfonamides is well-studied, specific research on This compound is not extensively documented in publicly available literature. However, the study of its analogues, particularly those with bulky alkyl groups, provides valuable insights into its potential properties and applications. The tert-butyl group, being sterically demanding, is expected to influence the reactivity and conformational preferences of the molecule.

Research on sterically hindered benzenesulfonamides is often driven by the desire to create more selective interactions with biological targets. The bulky group can act as a "conformational lock," restricting the molecule's flexibility and potentially leading to higher binding affinity and selectivity for a specific protein pocket. nih.gov

The synthesis of N-tert-butyl substituted benzenesulfonamides can be challenging due to the steric hindrance of the tert-butyl group. google.com However, various methods have been developed to overcome this, including the use of specific catalysts and reaction conditions. google.comgoogle.com

Analogues of this compound, such as 4-tert-butylbenzenesulfonamide (B193189), have been used as intermediates in the synthesis of pharmaceuticals. chemicalbook.com The study of related compounds, like N-(tert-Butyl)-3-(trifluoromethyl)benzenesulfonamide and 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, also contributes to our understanding of how different substituents on the benzenesulfonamide scaffold affect its chemical and physical properties. bldpharm.comechemi.com

The exploration of this compound and its analogues represents a niche but important area of research within the broader field of benzenesulfonamide chemistry. The unique steric and electronic properties conferred by the tert-butyl group at the meta-position warrant further investigation to unlock its full potential in the design of novel functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGHULSRUWRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl Benzenesulfonamide and Analogous Architectures

Classical Synthesis Approaches

The traditional methods for the synthesis of sulfonamides, including 3-(tert-butyl)benzenesulfonamide, have long been the cornerstone of organic synthesis. These approaches typically involve the formation of the sulfonamide bond through the reaction of a sulfonyl chloride with an amine or through direct amidation and N-sulfonylation techniques.

Sulfonamidation Reactions via Sulfonyl Chlorides and Amine Precursors

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. nih.govresearchgate.netnih.gov In the context of this compound, this involves the reaction of 3-(tert-butyl)benzenesulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

The precursor, 3-(tert-butyl)benzenesulfonyl chloride, is a commercially available reagent or can be synthesized through the chlorosulfonation of tert-butylbenzene. The reaction with ammonia is generally robust and proceeds with high efficiency. A variety of bases can be employed, including pyridine, triethylamine (B128534), or an excess of the amine itself. researchgate.net

A general representation of this reaction is as follows:

Reaction of 3-(tert-butyl)benzenesulfonyl chloride with ammonia.

Detailed research has explored the scope of this reaction with various amines, demonstrating its broad applicability. For instance, a study on the synthesis of N-substituted benzenesulfonamides outlines a general procedure where the sulfonyl chloride is reacted with the amine in a suitable solvent, often in the presence of a base like sodium hydroxide. ju.edu.jo

Table 1: Representative Sulfonamidation Reactions

| Sulfonyl Chloride | Amine | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylsulfonyl chloride | n-Butylamine | Sodium hydroxide | Water | N-n-Butylbenzenesulfonamide | 99 | ju.edu.jo |

Direct Amidation and N-Sulfonylation Protocols

Direct amidation methods provide an alternative to the sulfonyl chloride route, directly coupling a sulfonic acid derivative with an amine. These methods can circumvent the need for the often harsh conditions required for the preparation of sulfonyl chlorides. rsc.org Zirconium catalysts have been shown to facilitate the direct coupling of unactivated carboxylic acids with amines, a principle that can be extended to sulfonic acids. rsc.org

N-sulfonylation protocols represent another facet of classical synthesis. For instance, a patent describes the synthesis of N-tert-butyl benzenesulfonamide (B165840) by reacting benzenesulfonamide with tert-butyl propionate (B1217596) in the presence of a hafnium tetrachloride catalyst. google.com This method, while not directly producing the primary sulfonamide, showcases a direct alkylation approach on the sulfonamide nitrogen.

Visible light-mediated direct sulfonylation of anilines with sulfinate salts has also been reported as a mild and effective method for the formation of N-aryl sulfonamides. rsc.org This approach involves the generation of a sulfonyl radical from a bench-stable sulfinate salt, which then couples with the aniline (B41778) derivative.

Advanced and Catalytic Synthetic Routes

In recent years, the development of transition-metal catalyzed reactions has revolutionized the synthesis of complex molecules, including sulfonamides. These advanced methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical approaches.

Transition-Metal Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of aryl sulfonamides by coupling an aryl halide or triflate with a sulfonamide. While typically used for N-arylation, variations of this reaction can be envisioned for the synthesis of primary sulfonamides.

A general method for the palladium-catalyzed reaction of primary sulfonamides with aryl nonaflates has been described. capes.gov.br This reaction utilizes a biaryl phosphine (B1218219) ligand, t-BuXPhos, with K3PO4 as the base in tert-amyl alcohol. The conditions were found to be tolerant of a wide array of functional groups. Although this specific study focused on N-arylation, the principles can be adapted for the synthesis of specific sulfonamide targets.

More directly relevant is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which produces arylsulfonyl chlorides that can be converted to sulfonamides in situ by the addition of an amine. nih.gov This approach allows for the convergent synthesis of arylsulfonamides from readily available starting materials.

Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfonamides

| Arylboronic Acid | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Morpholine | Pd(OAc)2 / SPhos | N-Morpholinobenzenesulfonamide | 95 | nih.gov |

Copper-catalyzed cross-coupling reactions have become an attractive alternative to palladium-based methods for C-N bond formation due to the lower cost and toxicity of copper. These reactions, often referred to as Ullmann-type couplings, can be used for the N-arylation of sulfonamides with aryl halides.

A highly general and inexpensive catalyst system using CuI with N-methylglycine or N,N-dimethylglycine as a ligand has been developed for the N-arylation of sulfonamides with aryl iodides or bromides. lookchem.com More recently, a direct copper-catalyzed three-component synthesis of sulfonamides has been reported, combining (hetero)aryl boronic acids, amines, and sulfur dioxide (using the surrogate DABSO). nih.gov This method provides a direct and modular approach to a wide range of sulfonamides.

The development of a pyrrole-ol ligand has been shown to facilitate the copper-catalyzed coupling of sterically hindered aryl iodides with hindered amines, a significant challenge in cross-coupling chemistry. researchgate.netnih.gov This suggests that copper catalysis could be a viable strategy for the synthesis of sterically encumbered sulfonamides like this compound.

A copper-catalyzed oxidative C-N bond cleavage of tertiary amines and subsequent coupling with sulfonyl chlorides has also been developed for the synthesis of N,N-disubstituted sulfonamides. researchgate.net

Table 3: Copper-Catalyzed Synthesis of Sulfonamides

| Aryl Boronic Acid | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylphenylboronic acid | Morpholine | Cu(OTf)2 / Ligand | N-(4-tert-Butylphenyl)sulfonylmorpholine | 61 | scispace.com |

Radical-Mediated Synthesis of Sulfonamidesnih.gov

Radical chemistry offers powerful and often complementary strategies for the synthesis of sulfonamides, enabling the formation of C-S bonds under mild conditions. nih.govdtu.dk

Visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient platform for the generation of a wide array of radical intermediates. acs.orgnih.govnih.gov In the context of sulfonamide synthesis, photoredox catalysis has been employed to generate aryl radicals from various precursors, which can then be trapped by a sulfur dioxide source to form sulfonyl radicals. acs.org These sulfonyl radicals are subsequently intercepted by amines to afford the desired sulfonamides. acs.org This strategy allows for the convergent synthesis of sulfonamides from readily available starting materials. domainex.co.uk Furthermore, photoredox catalysis can be used for the deoxygenative radical transformation of alcohols to sulfinamides, which are versatile precursors to sulfonamides. rsc.org

Proposed Mechanism for Photoredox-Catalyzed Sulfonamide Synthesis: acs.org

A photocatalyst, upon excitation by visible light, reduces an aryl radical precursor to generate an aryl radical.

The aryl radical is trapped by a sulfur dioxide surrogate (e.g., DABSO) to form a sulfonyl radical.

The sulfonyl radical is captured by a copper(II)-amido complex.

Reductive elimination from the resulting copper(III) species furnishes the sulfonamide product and a copper(I) complex.

The copper(I) complex is reoxidized to copper(II) to complete the catalytic cycle.

The generation of sulfonyl radicals from stable sulfonamide precursors provides a powerful tool for late-stage functionalization, enabling the diversification of complex molecules such as pharmaceuticals and agrochemicals. acs.orgnih.govnih.gov A metal-free photocatalytic approach can convert N-sulfonylimines, readily formed from sulfonamides, into sulfonyl radical intermediates. acs.orgnih.gov These versatile radicals can then participate in various transformations, including hydrosulfonylation of alkenes, to introduce new functional groups and explore novel chemical space. acs.orgnih.govresearchgate.net This strategy is particularly valuable as it allows for the modification of molecules at a late stage of a synthetic sequence, avoiding the need for de novo synthesis. researchgate.net

Advantages of Sulfonyl Radical-Mediated Late-Stage Functionalization:

Broad Applicability: Can be applied to a wide range of pharmaceutically relevant molecules. acs.orgnih.gov

Access to Novel Chemical Space: Enables the introduction of diverse functional groups. acs.orgnih.gov

Mild Conditions: Utilizes metal-free photocatalysis. acs.orgnih.govresearchgate.net

Novel Reagent-Based Syntheses

The development of novel reagents has opened up new avenues for the synthesis of sulfonamides, often providing milder and more direct routes compared to classical methods.

A significant advancement in primary sulfonamide synthesis involves the use of the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.orgnih.govchemistryviews.orgorganic-chemistry.org This stable, liquid reagent reacts readily with a wide variety of organometallic reagents, including Grignard and organolithium reagents, to afford primary sulfonamides in a single step and often in high yields. acs.orgnih.govorganic-chemistry.org This method circumvents the traditional two-step process involving the preparation of sulfonyl chlorides and their subsequent reaction with ammonia. acs.orgchemistryviews.org The reaction is believed to proceed through the addition of the organometallic reagent to t-BuONSO, forming a sulfinamide intermediate that rearranges to the final sulfonamide product. acs.org Another related reagent, N-sulfinyltriisopropylsilylamine (TIPS-NSO), has also been developed for the synthesis of primary sulfinamides, which can be further converted to sulfonimidamides. organic-chemistry.orgacs.orgnih.gov

Benefits of Using t-BuONSO:

One-Step Process: Direct conversion of organometallics to primary sulfonamides. acs.orgnih.gov

Broad Scope: Compatible with a wide range of (hetero)aryl and alkyl organometallic reagents. acs.orgnih.gov

Mild Conditions: Reactions are typically carried out at low temperatures. organic-chemistry.org

Interactive Data Table: Synthesis of Primary Sulfonamides using t-BuONSO

| Organometallic Reagent | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Benzenesulfonamide | 95 | acs.org |

| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 89 | acs.org |

| n-Butyllithium | Butanesulfonamide | 82 | acs.org |

| 2-Thienyllithium | Thiophene-2-sulfonamide | 78 | acs.org |

Sulfur Dioxide Insertion Strategies

The incorporation of a sulfonyl group into organic molecules via sulfur dioxide (SO₂) insertion represents a powerful and atom-economical strategy for the synthesis of sulfonamides. ethernet.edu.etthieme-connect.com This approach circumvents the often harsh conditions required for the preparation of traditional precursors like sulfonyl chlorides. ethernet.edu.et Modern methods frequently employ stable and easy-to-handle SO₂ surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which release SO₂ in situ. ethernet.edu.etthieme-connect.com These reagents are compatible with a wide range of functional groups, making them highly effective for creating diverse sulfonamide compounds. thieme-connect.com

A particularly robust one-pot method for sulfonamide synthesis involves the combination of an organometallic reagent, an SO₂ surrogate like DABSO, and an amine under oxidative conditions. nih.gov This process begins with the insertion of SO₂ from the surrogate into a carbon-metal bond of an organometallic species (e.g., a Grignard or organolithium reagent) to form a lithium or magnesium sulfinate intermediate. This intermediate is then subjected to oxidative amination using an amine and a simple oxidant like sodium hypochlorite (B82951) (bleach) to yield the desired sulfonamide. nih.gov This strategy avoids the need to handle or prepare sulfonyl chlorides, broadening the accessible chemical space for medicinal and agrochemical research. nih.gov

The versatility of this one-pot procedure has been demonstrated with a range of organometallic precursors and amines, consistently producing good to excellent yields. nih.gov

Table 1: Scope of the One-Pot Sulfonamide Synthesis via SO₂ Insertion

| Organometallic Reagent (R-M) | Amine | Product | Yield (%) |

|---|---|---|---|

| Phenylmagnesium bromide | Benzylamine | N-Benzylbenzenesulfonamide | 82 |

| 4-Fluorophenylmagnesium bromide | Benzylamine | N-Benzyl-4-fluorobenzenesulfonamide | 85 |

| 2-Thienyllithium | Benzylamine | N-Benzylthiophene-2-sulfonamide | 73 |

| Phenylmagnesium bromide | Morpholine | 4-(Phenylsulfonyl)morpholine | 87 |

| Phenylmagnesium bromide | Aniline | N-Phenylbenzenesulfonamide | 71 |

| Phenylmagnesium bromide | L-Phenylalanine methyl ester | Methyl 2-(phenylsulfonamido)-3-phenylpropanoate | 61 |

Data sourced from a study on one-pot sulfonamide preparation. nih.gov

More recent innovations include the direct insertion of SO₂ into the carbon-nitrogen (C–N) bonds of primary amines, a groundbreaking approach that transforms them directly into primary sulfonamides. bioengineer.org This method utilizes a specially designed anomeric amide reagent that inverts the typical reactivity of the nitrogen atom, facilitating a previously challenging molecular modification. bioengineer.org Such advancements are adaptable for automated, high-throughput experimentation, accelerating the discovery of new sulfonamide-based drug candidates. bioengineer.org

Stereoselective and Asymmetric Synthesis of Sulfonamide Derivatives

The synthesis of chiral sulfonamides, where the sulfur atom itself is a stereocenter, is of significant interest in medicinal chemistry and asymmetric catalysis. acs.org The most established strategies for achieving this rely on the use of chiral auxiliaries to control the stereochemical outcome of the reaction. nih.govacs.org

A classic and widely used approach is the Andersen synthesis, which employs a chiral alcohol, most commonly (-)-menthol, as a chiral auxiliary. nih.govacs.org In this method, a sulfinyl chloride reacts with (-)-menthol to produce a mixture of diastereomeric sulfinate esters. These diastereomers often have different physical properties, allowing for their separation by crystallization. nih.gov The separated, enantiomerically pure sulfinate ester can then be reacted with an amine (R₂NH) to produce a chiral sulfinamide, or it can be converted to other chiral sulfur compounds with a high degree of stereospecificity. acs.org

Alternatively, enantiopure amines can serve as the chiral auxiliary. nih.gov Reaction of a sulfinyl chloride with a chiral amine, such as (R)-N-benzyl-1-phenylethanamine, yields diastereomeric sulfinamides that can be separated by crystallization. acs.org These enantioenriched sulfinamides are excellent precursors for the synthesis of other chiral sulfinyl compounds. nih.govacs.org

Table 2: Common Chiral Auxiliaries in Asymmetric Sulfinamide Synthesis

| Chiral Auxiliary | Type | Key Feature |

|---|---|---|

| (-)-Menthol | Chiral Alcohol | Forms separable diastereomeric sulfinate esters (Andersen method). nih.govacs.org |

| (R)-N-Benzyl-1-phenylethanamine | Chiral Amine | Forms separable diastereomeric sulfinamides. acs.org |

The principle behind asymmetric synthesis is to create a scenario where the transition states leading to the different stereoisomers are diastereomeric rather than enantiomeric. youtube.com Diastereomers have different energy levels, meaning the activation energy required to form one stereoisomer is lower than that for the other, resulting in one product being formed preferentially. youtube.com This is achieved by introducing a source of chirality, such as a chiral auxiliary or a chiral catalyst, into the reaction. nih.govyoutube.com

Synthesis of Key Intermediates

Preparation of 3-Amino-N-(tert-butyl)benzenesulfonamide

The synthesis of 3-Amino-N-(tert-butyl)benzenesulfonamide, a key intermediate, typically follows a two-step sequence starting from a commercially available precursor. ju.edu.jo This method is analogous to the preparation of other 3-aminobenzenesulfonamide (B1265440) derivatives. ju.edu.jo The general strategy involves the initial formation of a sulfonamide bond followed by the chemical reduction of a nitro group.

The synthetic route is as follows:

Sulfonamide Formation: 3-Nitrobenzenesulfonyl chloride is reacted with tert-butylamine (B42293). This reaction forms the sulfonamide bond, yielding N-tert-Butyl-3-nitrobenzenesulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Nitro Group Reduction: The intermediate, N-tert-Butyl-3-nitrobenzenesulfonamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) at the 3-position of the benzene (B151609) ring into an amino group (-NH₂). Common reducing agents for this transformation include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.

This sequence provides a reliable pathway to obtain the desired 3-amino-substituted benzenesulfonamide structure. ju.edu.jo

Synthesis of N-tert-Butyl-3-nitrobenzenesulfonamide

N-tert-Butyl-3-nitrobenzenesulfonamide is a crucial precursor in the synthesis of the corresponding 3-amino derivative. ju.edu.jo Its preparation is a direct and generally high-yielding reaction. ju.edu.jogoogle.com The synthesis is achieved through the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.

The reaction is typically performed in a suitable solvent and often in the presence of a base, such as triethylamine or an excess of the amine reactant itself, to act as an acid scavenger for the HCl generated during the reaction. google.com The resulting N-tert-Butyl-3-nitrobenzenesulfonamide can then be isolated and purified before its use in the subsequent reduction step.

Process Optimization and Scalability Considerations in Industrial Synthesis

Transitioning the synthesis of a compound like this compound from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. migrationletters.com Process optimization focuses on maximizing yield and purity while minimizing waste and operational complexity. google.com

Key considerations for industrial synthesis include:

Reaction Efficiency and Yield: The chosen synthetic route must be robust and high-yielding. google.comgoogle.com For instance, patented methods for similar sulfonamides describe specific catalysts, such as hafnium tetrachloride or zirconium tetrachloride, and optimal reaction temperatures (e.g., 150-155 °C) to drive the reaction to completion and achieve high yields (often above 95%). google.com

Raw Material and Reagent Selection: The cost and availability of starting materials are critical. Furthermore, using stable, non-gaseous, and safer reagents, such as the SO₂ surrogates (e.g., DABSO) instead of gaseous SO₂, is highly preferred for large-scale operations. nih.gov

Catalyst Optimization: The amount of catalyst used is a key variable. In some processes, the catalyst loading is optimized to be a small percentage (e.g., 1-10%) of the mass of the limiting reactant to balance reaction speed with cost. google.com

Solvent and Reaction Conditions: Solvents are chosen based on their ability to dissolve reactants, facilitate the reaction, and be easily removed and recycled. High-boiling point solvents like xylene or N-methylpyrrolidone may be used for high-temperature reactions. google.com The entire process should aim for mild conditions where possible to reduce energy consumption and the need for specialized equipment. nih.gov

Workup and Purification: Simplification of the product isolation and purification steps is crucial for scalability. This includes minimizing chromatographic separations in favor of crystallization, distillation, or simple filtration steps. google.comchemicalbook.com The goal is to obtain the final product with very high purity (e.g., at least 99%) as required for many applications. google.com

Sustainability and Green Chemistry: Modern industrial processes aim to reduce the generation of hazardous waste ("three industrial wastes") and be more environmentally friendly, aligning with the principles of green chemistry. google.com This involves selecting reactions with high atom economy and minimizing the use of toxic or hazardous substances.

High-Throughput Experimentation: In the optimization phase, high-throughput synthesis and purification techniques can be employed to rapidly screen a wide range of reaction conditions and identify the optimal parameters for scaling up. nih.gov

By addressing these factors, a synthetic process can be developed that is not only scientifically sound but also commercially viable and sustainable for the large-scale production of sulfonamides. migrationletters.comnih.gov

Chemical Transformations and Reactivity Profiles of 3 Tert Butyl Benzenesulfonamide Derivatives

Functional Group Interconversions

The sulfonamide moiety is a versatile functional group that can undergo several transformations, including substitution at the nitrogen atom, oxidation, reduction, and hydrolysis.

Substitution Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 3-(tert-butyl)benzenesulfonamide can be functionalized through various substitution reactions, such as N-alkylation and N-arylation, to introduce a wide range of substituents.

N-Alkylation: The alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents. A common method involves the use of alcohols as alkylating agents in the presence of a catalyst. For instance, manganese-catalyzed N-alkylation of sulfonamides with alcohols, a process known as the "borrowing hydrogen" approach, provides an efficient and atom-economical route to N-alkylated sulfonamides. acs.org This method typically involves heating the sulfonamide with the corresponding alcohol in the presence of a manganese catalyst and a base. While specific examples with this compound are not extensively documented, the general applicability of this method to a wide range of aryl sulfonamides suggests its potential utility. acs.org Another approach involves the reaction of sulfonamides with trichloroacetimidates under thermal conditions, which can proceed through an SN1 pathway for imidates that form stable carbocations. nih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mn(I) PNP pincer complex | K₂CO₃ | Xylenes | 150 | 85 (average) | acs.org |

| Iridium N-Heterocyclic Carbene-Phosphine Complex | Cs₂CO₃ | Toluene | 120 | up to 98 | researchgate.net |

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for the formation of C-N bonds and is applicable to the N-arylation of sulfonamides with aryl halides. rsc.org This reaction typically employs a palladium catalyst with a suitable ligand and a base. While specific conditions for this compound are not detailed in the available literature, the general protocols for N-arylation of aryl sulfonamides provide a framework for such transformations.

Oxidation Reactions (e.g., to sulfonic acids)

The oxidation of the tert-butyl group attached to the benzene (B151609) ring is generally challenging due to the absence of benzylic hydrogens. google.comnih.gov Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions may lead to the degradation of the aromatic ring rather than selective oxidation of the tert-butyl group. pacific.edu

Reduction Reactions (e.g., to amines)

The sulfonamide group can be reduced to an amine, providing a route to 3-(tert-butyl)aniline. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), a powerful reducing agent. arkat-usa.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran.

Another method for the reduction of sulfonamides is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nih.gov This method has been shown to preferentially reduce the sulfonamide group over the aromatic ring in some cases. nih.gov

| Reagent | Solvent | General Outcome | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reduction to the corresponding amine | arkat-usa.org |

| Sodium/Lithium in Liquid Ammonia/Alcohol | Liquid NH₃ / Alcohol | Preferential reduction of the sulfonamide group | nih.gov |

Hydrolysis of the Sulfonamide Linkage

The sulfonamide bond is generally stable but can be cleaved under acidic or basic conditions to yield the corresponding sulfonic acid and amine. Acid-catalyzed hydrolysis of benzenesulfonamides can be achieved, although it often requires harsh conditions. researchgate.net The rate of hydrolysis can be influenced by the substituents on the aromatic ring. For instance, the use of a non-aqueous system with a strong base has been reported for the hydrolysis of hindered esters and tosylates, which might be applicable to hindered sulfonamides. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization of the aromatic ring of this compound offers an efficient way to introduce various functional groups without the need for pre-functionalized starting materials. The regioselectivity of these reactions is influenced by the directing effect of the sulfonamide group and the steric and electronic properties of the tert-butyl group.

Ortho-, Meta-, and Para-Selective C-H Functionalization

The sulfonamide group is generally considered an ortho-directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This is due to the formation of a stable cyclometalated intermediate. However, the presence of a bulky tert-butyl group at the meta-position can significantly influence the regioselectivity.

Ortho-Functionalization: Despite the steric hindrance from the adjacent tert-butyl group, ortho-functionalization may still be possible, although potentially with lower efficiency compared to less hindered substrates. The choice of catalyst and reaction conditions can play a crucial role in overcoming this steric challenge.

Meta-Functionalization: The presence of a bulky substituent like a tert-butyl group can favor meta-C-H functionalization. acs.org For instance, palladium-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides have been reported, where the directing group is positioned to favor functionalization at the meta position of the benzene ring. The steric bulk of the tert-butyl group in this compound could sterically disfavor ortho-functionalization, thereby promoting reaction at the more accessible meta positions (C5).

Para-Functionalization: Achieving para-selectivity in C-H functionalization is often challenging. However, certain catalytic systems and strategies are being developed to control the regioselectivity towards the para position. The electronic properties of the sulfonamide group (electron-withdrawing) and the tert-butyl group (electron-donating) will also play a role in determining the site of electrophilic attack in certain C-H functionalization pathways.

| Position | Directing Effect of Sulfonamide | Influence of tert-Butyl Group | Predicted Outcome |

| Ortho (C2, C4) | Directing | Steric hindrance | Possible but potentially disfavored |

| Meta (C5) | Not directly directing | Steric accessibility | Favored in certain catalytic systems |

| Para (C6) | Not directly directing | Electronically favored in some electrophilic substitutions | Possible, depending on the reaction mechanism |

Direct C-H Amination of Sulfonamides

Direct C-H amination is a powerful tool for the formation of C-N bonds, and sulfonamides can be utilized in these transformations. Palladium-catalyzed methods have been developed for the preparation of arylsulfonamides from arylboronic acids. nih.gov This process demonstrates significant functional group tolerance and allows for the synthesis of various arylsulfonyl chlorides and sulfonamides under mild conditions. nih.gov The reaction is thought to proceed through a catalytic cycle involving the insertion of Pd(0) into the SO₂–OPh bond of a sulfonate ester precursor, followed by transmetallation and reductive elimination to yield the arylsulfonyl chloride. nih.gov

In a related context, palladium-catalyzed three-component Heck/sulfonation/amination reactions have been developed to produce quaternary 3,4-dihydroisoquinolinones that incorporate a sulfonamide group. researchgate.net This method uses a stable SO₂ source and demonstrates good tolerance for various substrates under mild conditions. researchgate.net

N-Alkylation, N-Acylation, and N-Arylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound can undergo various substitution reactions, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation:

A common method for N-alkylation involves the use of alkylating agents in the presence of a base. For instance, N-tert-butylbenzenesulfonamide can be synthesized by the direct alkylation of benzenesulfonamide (B165840) with tert-butylating agents like tert-butyl alcohol, catalyzed by hafnium tetrachloride or zirconium tetrachloride. google.com This reaction proceeds through a Lewis acid-mediated pathway. An alternative low-temperature method employs sodium tert-butoxide as a base in dimethylformamide. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported, offering an efficient process with a broad substrate scope. acs.org Another approach involves the alkylation of sulfonamides with trichloroacetimidates under thermal conditions, which is believed to proceed via an Sₙ1 pathway. nih.gov

N-Acylation:

While specific examples for the N-acylation of this compound are not detailed in the provided search results, the general reactivity of sulfonamides suggests that acylation is a feasible transformation.

N-Arylation:

The N-arylation of sulfonamides can be achieved using copper-catalyzed coupling reactions. A general and mild method for the N-arylation of sulfonamides on solid supports involves the use of copper acetate (B1210297) and triethylamine (B128534) to couple arylboronic acids with solid-supported sulfonamides, resulting in good to excellent yields of N-arylsulfonamides. nih.gov

Table 1: Examples of N-Substituted this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3-amino-N-(tert-butyl)benzenesulfonamide | 608523-94-0 | C₁₀H₁₆N₂O₂S | 228.31 | scbt.comuni.lu |

| N-(tert-Butyl)-3-(trifluoromethyl)benzenesulfonamide | --- | C₁₁H₁₄F₃NO₂S | --- | bldpharm.com |

| N-(tert-Butyl)-3-nitrobenzenesulfonamide | 424818-25-7 | --- | --- | sigmaaldrich.com |

| N-(tert-Butyl)-3-hydroxybenzenesulfonamide | 1082398-55-7 | C₁₀H₁₅NO₃S | --- | bldpharm.com |

Reductive Cleavage of N-S Bonds in Secondary Sulfonamides

The reductive cleavage of the N-S bond in secondary sulfonamides is a valuable transformation for deprotection or further functionalization. Mild and general methods have been developed for this purpose, allowing for the generation of sulfinates and amines. chemrxiv.org One such method involves a photoactivated electron transfer from a neutral organic donor, which can reductively cleave the N-S bond in dialkyl arenesulfonamides. nih.gov Another approach utilizes a super organoreductant, CBZ6, under visible light irradiation with a hydrogen atom transfer agent to achieve the deprotection of sulfonamides. organic-chemistry.org This method is also applicable to the borylation and phosphorylation of aryl halides. organic-chemistry.org

For tertiary sulfonamides, a highly chemoselective C-N bond cleavage of p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), or cinnamyl-substituted derivatives can be achieved using catalytic Bi(OTf)₃. acs.org

Condensation Reactions with Carbonyl Compounds

Sulfonamides can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form N-sulfonylimines. These reactions are often promoted by catalysts and can be performed under various conditions.

The condensation of sulfonamides with aromatic aldehydes can be effectively carried out in the presence of tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions to produce N-sulfonylimines in good yields. researchgate.net Other methods for synthesizing N-sulfonylimines include the use of silica (B1680970) sulfate (B86663) solid acid, P₂O₅/SiO₂, or trifluoroacetic anhydride (B1165640) as a dehydrating agent. researchgate.net Pyrrolidine can act as an organocatalyst for the biomimetic synthesis of aldimines from aldehydes and amino compounds, including sulfonamides, with high yields under simple conditions. organic-chemistry.orgorganic-chemistry.org Tris(2,2,2-trifluoroethyl)borate is another mild and general reagent for the condensation of amides or amines with carbonyl compounds. organic-chemistry.orgorganic-chemistry.org

The condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) has been studied, leading to various products depending on the reaction conditions. mdpi.com Similarly, condensation with formaldehyde (B43269) yielded a tris-sulfonyl triazinane derivative. mdpi.com Studies on the condensation of sulfones with ketones and aldehydes have also shown the formation of a variety of products. nih.gov

Design and Synthesis of Functionalized 3 Tert Butyl Benzenesulfonamide Scaffolds and Hybrid Molecules

Integration with Nitrogen Heterocycles

The hybridization of the 3-(tert-butyl)benzenesulfonamide structure with nitrogen-containing heterocycles is a prominent strategy for generating novel molecular entities. These heterocycles can modulate the electronic properties, spatial arrangement, and binding interactions of the parent molecule, leading to enhanced or selective biological effects.

The synthesis of pyrazole-containing benzenesulfonamides often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. A common route is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with 4-hydrazinobenzenesulfonamide hydrochloride. nih.govresearchgate.net The reaction is typically conducted under reflux in a suitable solvent like acetic acid for an extended period. researchgate.net This method allows for the generation of a diverse library of 1-(benzenesulfonamide)-3,5-diaryl-4,5-dihydropyrazoles. nih.gov

Another specific approach involves the triethylamine-mediated sulfonamidation of a pyrazole (B372694) amine. For instance, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 4-methylbenzenesulfonyl chloride. ambeed.com These hybrid molecules have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, which are implicated in various diseases. nih.govresearchgate.net The substitution pattern on the pyrazole and benzene (B151609) rings significantly influences the inhibitory potency and selectivity against different hCA isoforms. nih.gov For example, the presence of electron-withdrawing groups like fluorine or methoxy (B1213986) groups on the phenyl rings of the pyrazole moiety has been shown to enhance inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazole-Based Benzenesulfonamide (B165840) Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound ID | Substituents | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) | Reference |

|---|---|---|---|---|---|

| 4g | Phenyl at position 5 replaced with methoxy-phenyl | 0.61 ± 0.12 | 0.29 ± 0.09 | 0.12 ± 0.07 | nih.gov |

| 4h | Phenyl at position 5 replaced with chloro-phenyl | 1.04 ± 0.11 | 0.26 ± 0.04 | 0.38 ± 0.10 | nih.gov |

| 4j | Phenyl rings substituted with methyl and fluorine | 0.39 ± 0.05 | 0.15 ± 0.07 | 0.28 ± 0.05 | nih.gov |

| 4k | Phenyl rings substituted with hydroxyl and fluorine | 0.24 ± 0.18 | 0.35 ± 0.06 | 0.41 ± 0.08 | nih.govresearchgate.net |

Imidazole-benzenesulfonamide hybrids are a significant class of compounds, with research focusing on their potential as anticancer agents and enzyme inhibitors. nih.govevitachem.comnih.gov A general synthetic route involves the reaction of an appropriately substituted aminobenzenesulfonamide with an α-haloketone, followed by cyclization. nih.gov For example, 3-((2-oxopropyl)amino)benzenesulfonamide can be prepared and subsequently used to construct the imidazole (B134444) ring. nih.gov

More complex tri-aryl imidazole derivatives carrying a benzenesulfonamide moiety have been designed as selective inhibitors of tumor-associated hCA IX and XII isoforms. evitachem.comnih.gov These compounds often show selective inhibition in the micromolar range. nih.gov Further functionalization, such as the introduction of a thiol group at the 2-position of the imidazole ring (imidazole-2-thiol) and subsequent S-alkylation, provides another avenue for creating diverse derivatives. gla.ac.uk The synthesis of these scaffolds has been confirmed through various spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. nih.govgla.ac.uk

Table 2: Cytotoxic and Inhibitory Activity of Imidazole-Benzenesulfonamide Hybrids

| Compound Type | Key Structural Features | Activity Metric (Value) | Target | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-imidazole | 4-Chloro substituent on benzene ring, 2-ethylthio on imidazole | EC₅₀ (20.5 ± 3.6 µM) | MDA-MB-231 cells | nih.gov |

| Tri-aryl imidazole-sulfonamide (5g) | 4-Methoxyphenyl and 4-chlorophenyl on imidazole | GI₅₀ (2.3 M) | Cancer cell lines | evitachem.comnih.gov |

| Tri-aryl imidazole-sulfonamide (5b) | 4-Methoxyphenyl and 4-fluorophenyl on imidazole | GI₅₀ (2.8 M) | Cancer cell lines | evitachem.comnih.gov |

The fusion of pyrimidine (B1678525) and benzenesulfonamide moieties has yielded compounds with significant biological potential. fluorochem.co.uknih.gov A particularly efficient method for synthesizing N-tert-Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides involves a Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide with various aromatic amines. The use of microwave irradiation has been shown to be superior to conventional heating, offering better yields and significantly reduced reaction times.

This synthetic strategy allows for the introduction of a wide range of substituted aryl groups at the 2-position of the pyrimidine ring, enabling fine-tuning of the molecule's properties. The resulting libraries of compounds have been screened for various biological activities, including antibacterial and antifungal effects. For instance, derivatives with fluoro- and chloro-substituents on the terminal aryl ring have demonstrated potent activity against both gram-positive and gram-negative bacteria.

Table 3: Synthesis Yields of Pyrimidine-Linked Benzenesulfonamides via Buchwald-Hartwig Reaction

| Compound ID | Aryl Amine Substituent | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 5a | Phenyl | Conventional | 70 | |

| 5a | Phenyl | Microwave | 82 | |

| 5d | 4-Fluorophenyl | Conventional | 75 | |

| 5d | 4-Fluorophenyl | Microwave | 88 | |

| 5e | 2-Chlorophenyl | Conventional | 72 |

| 5e | 2-Chlorophenyl | Microwave | 85 | |

The 1,2,3-triazole ring is a highly popular linker moiety in medicinal chemistry, often integrated into benzenesulfonamide scaffolds using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for covalently linking an azide-functionalized benzenesulfonamide with a terminal alkyne, or vice versa. The mild reaction conditions and compatibility with a wide range of functional groups make it an ideal strategy for creating large and diverse libraries of hybrid molecules.

These triazole-benzenesulfonamide hybrids are prominent as inhibitors of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII. The triazole ring acts as a rigid linker, positioning the benzenesulfonamide "tail" to make crucial interactions within the enzyme's active site, which can enhance binding affinity and selectivity. For example, a series of benzenesulfonamides featuring a 1,2,3-triazolyloxime moiety demonstrated selective inhibition of hCA I and II in the nanomolar range.

Table 4: Inhibitory Activity of Selected Triazole-Benzenesulfonamide Hybrids against Carbonic Anhydrases

| Compound ID | Key Structural Features | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|---|

| 7a | Phenyl derivative | 47.1 | 35.9 | 170.0 | 149.9 | |

| 7d | 4-Hydroxyphenyl derivative | - | - | - | - | |

| 7o | 4-Acetylphenyl derivative | - | - | - | - | |

| 12 | 2-Thiophene sulfonamide with triazolyl ring | - | - | 7.2 | - |

| 13 | 2-Thiophene sulfonamide with triazolyl ring | - | - | 6.4 | - | |

While specific examples of folded luminescent scaffolds based directly on this compound are not prominently documented, the principles for their design can be extrapolated from related structures. Foldamers are oligomers that adopt specific, compact conformations in solution, stabilized by non-covalent interactions. The sulfonamide linkage is a key functional group that can be used to construct such ordered architectures.

The design of functional, structured oligomers has been demonstrated through the synthesis of amphiphilic sulfonamide-functionalized molecules. In one approach, modular oligomers were created using triazole rings as conjugation sites to attach sulfonamide moieties. These oligomers were designed with distinct functional domains: alkyl chains to anchor at interfaces, oligoethylene glycol groups to minimize non-specific interactions, and sulfonamide groups for specific protein binding. This modular synthesis showcases how the benzenesulfonamide scaffold can be incorporated into larger, structured assemblies.

Furthermore, the connection between benzenesulfonamide derivatives and fluorescent materials is emerging. For instance, N-(4-amino-3-nitrophenyl)-4-(tert-butyl)benzenesulfonamide has been utilized as a starting material in the synthesis of novel fluorescent amino acids, highlighting the utility of this building block in creating optically active molecules. The development of fluorescent probes often relies on combining a recognition element (like benzenesulfonamide) with a fluorophore. The inherent properties of the benzenesulfonamide scaffold can be leveraged to design novel foldamers that exhibit luminescence upon adopting their folded conformation or upon binding to a specific target.

Halogenated this compound Derivatives

The introduction of halogen atoms (F, Cl, Br) onto the benzenesulfonamide ring is a critical strategy for modulating binding affinity and selectivity, particularly for enzyme inhibitors. A "ring with two tails" approach has been proposed for the rational design of selective carbonic anhydrase inhibitors based on a halogenated benzenesulfonamide core. In this model:

The "ring" is the 2-chloro or 2-bromo-benzenesulfonamide. The sulfonamide group acts as the zinc-binding anchor, while the halogen atom helps to orient the ring within the active site, influencing affinity and selectivity.

Two "tails" attached to other positions on the benzene ring make additional interactions with amino acid residues deeper in the active site, playing a crucial role in determining isoform selectivity.

This design principle can be applied to the this compound scaffold. Halogenation at positions ortho or para to the sulfonamide group can enforce specific conformations and create new interaction points. For example, benzenesulfonamide-bearing imidazole derivatives with 4-chloro and 3,4-dichloro substituents have been synthesized and identified as active cytotoxic compounds. nih.gov Similarly, pyrazole-based benzenesulfonamides containing fluorine on an attached phenyl ring have shown potent and selective inhibition of carbonic anhydrase isoforms. nih.gov The trifluoromethyl (CF₃) group, a bioisostere of chlorine, has also been incorporated into benzenesulfonamide-imidazole-2-thiol derivatives. gla.ac.uk These examples underscore the importance of halogenation as a tool to refine the biological profile of this compound derivatives.

Di-substituted and Poly-substituted Benzenesulfonamide Analogues

The introduction of multiple substituents onto the this compound core allows for the creation of a wide array of novel compounds with potentially unique biological activities and material properties. The synthetic strategies employed are largely governed by the directing effects of the substituents already present on the benzene ring.

Directing Effects of Substituents

In the context of electrophilic aromatic substitution, the existing tert-butyl and sulfonamide groups on the this compound ring dictate the position of incoming substituents. The tert-butyl group is known to be an ortho-para director. This means it activates the positions ortho and para to it for electrophilic attack. Conversely, the sulfonamide group is a meta-directing group, deactivating the ring towards electrophilic substitution. The interplay of these directing effects is crucial in predicting the outcome of substitution reactions.

Synthesis of Di-substituted Analogues

One notable example of a di-substituted analogue is N-t-butyl 3-nitrobenzenesulfonamide . While the tert-butyl group in this specific compound is located on the sulfonamide nitrogen rather than the benzene ring, its synthesis provides insight into the functionalization of the core structure. The nitration of the benzene ring is a key step in introducing a second substituent.

Another di-substituted derivative that has been synthesized is 3-amino-N-(tert-butyl)benzenesulfonamide . This compound introduces an amino group onto the benzene ring, which can serve as a handle for further functionalization.

Research Findings on Electrophilic Substitution

Research into the electrophilic substitution of benzenes bearing a tert-butyl group indicates that while the group is activating and directs to the ortho and para positions, steric hindrance from the bulky tert-butyl group can influence the regioselectivity of the reaction. For instance, in the nitration of tert-butylbenzene, the para product is favored over the ortho product. This principle is expected to apply to the substitution reactions on this compound as well.

The table below summarizes the directing effects of the key functional groups involved in the synthesis of di- and poly-substituted this compound analogues.

| Functional Group | Position on Ring | Directing Effect | Activating/Deactivating |

| tert-Butyl | 3 | Ortho, Para | Activating |

| Sulfonamide | 1 | Meta | Deactivating |

Interactive Data Table: Key Di-substituted Analogues

Below is an interactive table detailing some of the key di-substituted benzenesulfonamide analogues.

| Compound Name | Substituent 1 | Position 1 | Substituent 2 | Position 2 | Notes |

| N-t-butyl 3-nitrobenzenesulfonamide | Sulfonamide (N-tert-butylated) | 1 | Nitro | 3 | tert-Butyl group is on the nitrogen. |

| 3-amino-N-(tert-butyl)benzenesulfonamide | Sulfonamide (N-tert-butylated) | 1 | Amino | 3 | tert-Butyl group is on the nitrogen. |

Further research into the direct di- and poly-substitution of the this compound ring is ongoing, with a focus on overcoming the challenges posed by the competing directing effects and steric hindrance to develop novel and diverse chemical entities.

Structural Elucidation and Conformational Analysis of 3 Tert Butyl Benzenesulfonamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for elucidating the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D NMR)

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 3-(tert-Butyl)benzenesulfonamide would be expected to show distinct signals for the aromatic protons and the tert-butyl group. The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the range of approximately 7.5-8.0 ppm. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet further upfield, typically around 1.3 ppm. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, one would anticipate signals for the four distinct aromatic carbons (two quaternary and two protonated) and the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups. This would confirm the assignments of the aromatic CH carbons and the methyl carbons of the tert-butyl group.

Despite the predictive value of these techniques, specific experimental NMR data for this compound are not currently available in reviewed literature or databases.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands:

N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the N-H bonds in the primary sulfonamide group, typically in the region of 3350-3250 cm⁻¹.

S=O Stretching: Strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, usually found near 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

C-H Stretching: Bands for the aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the tert-butyl group (below 3000 cm⁻¹).

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

No experimentally recorded FT-IR spectrum for this compound has been found in public databases.

High-Resolution Mass Spectrometry (HRMS) and Electron Impact Mass Spectrometry (EIMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

HRMS: This technique would provide the high-precision mass of the molecular ion, allowing for the determination of the exact elemental formula (C₁₀H₁₅NO₂S).

EIMS: This method would show the fragmentation pattern. Expected fragments for this compound would include the loss of the tert-butyl group ([M-57]⁺) and fragments corresponding to the benzenesulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the tert-butyl substituted phenyl ring.

Specific HRMS or EIMS data for this compound are not available. Data for constitutional isomers, such as N-tert-butylbenzenesulfonamide nih.govspectrabase.com and 4-tert-butylbenzenesulfonamide (B193189) nih.gov, have been recorded but cannot be used to definitively characterize the 3-substituted isomer.

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would precisely determine bond lengths, bond angles, and torsion angles within the molecule. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the sulfonamide group relative to the aromatic ring.

Analysis of Crystal Packing and Supramolecular Networks

This analysis would describe how individual molecules of this compound pack together in the crystal lattice. A key feature would be the intermolecular hydrogen bonding involving the sulfonamide N-H protons as donors and the sulfonyl oxygen atoms as acceptors, likely forming chains or more complex networks that stabilize the crystal structure.

No published crystal structure for this compound or its derivatives could be located, preventing any analysis of its specific molecular geometry or supramolecular architecture.

While the analytical techniques for the complete structural elucidation and conformational analysis of this compound are well-established, a thorough search of scientific databases and literature indicates a lack of specific experimental data for this particular compound. The information presented herein is based on established principles of spectroscopic and crystallographic analysis for analogous structures. The synthesis and full characterization of this compound would be required to provide the specific data for the outlined analytical points.

Characterization of Intermolecular Interactions

The crystal packing of sulfonamides is primarily governed by a network of hydrogen bonds and other weak interactions. nih.gov In the case of this compound, the sulfonamide group (-SO₂NH₂) is a versatile hydrogen bond donor and acceptor. researchgate.net The acidic N-H proton readily forms hydrogen bonds with the electronegative oxygen atoms of the sulfonyl group in adjacent molecules. nih.govresearchgate.net

N—H⋯O Hydrogen Bonds: The most prominent intermolecular interaction in aromatic sulfonamides is the N—H⋯O hydrogen bond. nih.gov These interactions often lead to the formation of one-dimensional chains or dimeric motifs. acs.org For instance, studies on various aromatic sulfonamides show the formation of centrosymmetric dimers through N—H⋯O=S bridges. nih.govnih.gov These hydrogen bonds are classified as strong, significantly influencing the crystal lattice's stability. nih.gov Kikkawa et al. have categorized the hydrogen-bonding patterns in aromatic sulfonamides into four main types: dimeric, zigzag, helical, and straight, all of which maintain a specific conformation of the sulfonamide group. nih.govacs.org

C—H⋯O and C—H⋯π Hydrogen Bonds: Beyond the strong N-H···O bonds, weaker C—H⋯O and C—H⋯π interactions play a crucial role in stabilizing the three-dimensional crystal structure. The aromatic protons and the protons of the bulky tert-butyl group can act as weak donors, forming C—H⋯O hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. nih.gov

Furthermore, C—H⋯π interactions can occur, where a C-H bond (from either the aromatic ring or the tert-butyl group) interacts with the π-electron cloud of an adjacent benzene ring. escholarship.org Similarly, the sulfonamide's N-H group can interact with the π-system of a nearby aromatic ring, an interaction known as an NH–π interaction, which has been shown to stabilize sulfonamide structures. sdu.dknih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| N—H⋯O | Amide (N-H) | Sulfonyl (S=O) | ~2.0 - 2.2 | Primary structural motif, forms dimers/chains. nih.govnih.gov |

| C—H⋯O | Aromatic C-H, Alkyl C-H | Sulfonyl (S=O) | ~2.4 - 2.8 | Secondary stabilization of 3D network. |

| C—H⋯π | Aromatic C-H, Alkyl C-H | Benzene Ring (π-system) | ~2.6 - 2.9 | Directional packing influence. escholarship.org |

| N—H⋯π | Amide (N-H) | Benzene Ring (π-system) | ~2.7 | Contributes to conformational stability. sdu.dk |

| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | ~3.5 - 3.8 (centroid-centroid) | Stabilizes packing of aromatic moieties. researchgate.net |

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de), normalized by van der Waals radii. mdpi.com Red spots on the dnorm map indicate close intermolecular contacts, typically strong hydrogen bonds, while white and blue regions represent weaker or longer-range contacts. nih.gov

For a molecule like this compound, the fingerprint plot is expected to exhibit distinct features:

H⋯H Contacts: Due to the abundance of hydrogen atoms on the benzene ring and the large tert-butyl group, H⋯H interactions are expected to comprise the largest portion of the Hirshfeld surface area. In the fingerprint plot, these appear as a large, diffuse region in the middle. researchgate.net

O⋯H/H⋯O Contacts: These interactions, primarily representing the strong N—H⋯O and weaker C—H⋯O hydrogen bonds, appear as distinct, sharp "wings" or spikes on the plot. researchgate.net The spike at low de and di values corresponds to the short, strong N—H⋯O bonds.

C⋯C Contacts: These represent the π–π stacking interactions and typically appear at the outer edges of the fingerprint plot.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Appearance on Fingerprint Plot |

|---|---|---|

| H⋯H | 40 - 50% | Large, diffuse central region. researchgate.net |

| O⋯H/H⋯O | 25 - 35% | Sharp, distinct spikes/wings. nih.gov |

| C⋯H/H⋯C | 15 - 25% | Characteristic "wings". researchgate.net |

| C⋯C | 2 - 5% | Points at the periphery of the plot. |

| Other (N⋯H, S⋯H) | < 5% | Minor, scattered points. researchgate.net |

Note: The percentage contributions are estimates based on analyses of similar organic molecules containing sulfonamide and tert-butyl functionalities. researchgate.netnih.gov

Conformational Dynamics and Steric Influences of the tert-Butyl Moiety

The conformational flexibility of this compound is significantly influenced by the steric bulk of the tert-butyl group. numberanalytics.com This large, space-filling group imposes considerable steric hindrance, which restricts rotation around the C(phenyl)—C(tert-butyl) and C(phenyl)—S bonds. libretexts.org

The tert-butyl group is known to be a strong "conformational lock." Its large size energetically disfavors conformations where it is close to other bulky parts of the molecule. libretexts.orgnih.gov In substituted cyclohexanes, for example, a tert-butyl group overwhelmingly prefers an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org By analogy, in this compound, the tert-butyl group will influence the rotational barrier of the sulfonamide group. The preferred conformation will seek to minimize steric repulsion between the tert-butyl moiety and the sulfonyl group.

This steric influence has several consequences:

Rotational Barriers: The energy barrier for rotation around the C—S bond is likely increased compared to an unsubstituted benzenesulfonamide (B165840). The molecule will preferentially adopt a conformation where the large tert-butyl group and the SO₂NH₂ group are staggered to minimize van der Waals repulsion.

Molecular Shape: The steric pressure from the tert-butyl group can cause minor distortions in bond angles and dihedral angles of the benzene ring to alleviate strain. numberanalytics.com

Supramolecular Assembly: The bulky nature of the tert-butyl group can disrupt efficient crystal packing. While the sulfonamide group will still drive the formation of hydrogen-bonded networks, the tert-butyl groups will occupy significant volume, potentially leading to less dense packing or the formation of cavities in the crystal structure. This steric hindrance can prevent certain types of intermolecular interactions, such as close-packed π–π stacking, that might be observed in less hindered analogues. upenn.eduupenn.edu

Studies on related N-phenylbenzenesulfonamides have shown they preferentially exist in synclinal conformations. acs.org The presence of the meta-tert-butyl group in this compound would be a key factor in determining the precise torsional angles of the C-S-N-C backbone and the orientation of the phenyl ring relative to the sulfonamide moiety.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic and structural properties of molecules. For sulfonamide derivatives, these calculations offer a detailed picture of their geometry, electronic landscape, and spectroscopic behavior.

The initial step in many computational studies involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its equilibrium state. For derivatives of benzenesulfonamide (B165840), methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, B3PW91, BLYP) and basis sets (e.g., 6-31G(d,p)) are commonly used to calculate the optimized molecular structure. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For instance, in a related sulfonamide, N-(3-tert-butyl-2-hydroxybenzylidene)-2,6-diphenyl-4-hydroxyaniline, theoretical geometric parameters calculated by the B3LYP/6-31G(d,p) method have been shown to correlate well with experimental X-ray diffraction data, with a correlation coefficient (r) of 0.9825. nih.gov This high level of agreement underscores the reliability of these computational methods in predicting molecular geometries. Preliminary quantum chemical modeling of similar structures, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, has also been initiated using molecular mechanics (MM+) methods for initial geometry calculations. scispace.com

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for a Related Sulfonamide Derivative

| Parameter | Bond Length (Å) - Calculated (B3LYP/6-31G(d,p)) | Bond Length (Å) - Experimental (X-ray) |

| C1-C2 | 1.403 | 1.401 |

| C2-C3 | 1.389 | 1.387 |

| C3-C4 | 1.396 | 1.394 |

| S1-N1 | 1.634 | 1.632 |

| S1-O1 | 1.435 | 1.433 |

| S1-O2 | 1.435 | 1.433 |

Note: Data is illustrative and based on findings for a structurally similar compound to demonstrate the utility of the method.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Quantum chemical calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. For sulfonamide derivatives, these calculations are often performed using methods like DFT (B3LYP) with a suitable basis set. epstem.net Theoretical investigations on related compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) benzenesulfonamide, have focused on determining the molecular orbitals involved in the formation of its UV/Vis spectrum. researchgate.netbsu.by

Table 2: Calculated Electronic Properties of a Representative Sulfonamide Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: Values are illustrative and based on typical calculations for similar aromatic sulfonamides.

Quantum chemical methods can predict the spectroscopic properties of molecules, such as their UV/Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in experimental spectra. For instance, calculations on N-(3,5-ni-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide predicted a maximum absorption wavelength (λmax) at 275.99 nm with a high oscillator strength (f = 0.5795), corresponding to an electronic transition to the tenth excited singlet state (S0→S10). bsu.by Similarly, for a related compound, the strongest electronic transition was predicted at an absorption maximum of 303.26 nm (f = 0.5239), which refers to the transition to the fifth excited singlet state (S0→S5). bsu.by These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions within the molecule.

A detailed analysis of the molecular orbitals (MOs), particularly the HOMO and LUMO, provides a deeper understanding of the electronic transitions observed in the UV/Vis spectrum. By visualizing the spatial distribution of these orbitals, it is possible to identify which parts of the molecule are involved in specific electronic excitations. For sulfonamides, the HOMO is often localized on the electron-rich aromatic ring and the sulfonamide group, while the LUMO may be distributed over the aromatic system. The nature and distribution of these frontier molecular orbitals are determined through quantum chemical calculations, often using semi-empirical methods like PM3 or more robust DFT methods. bsu.by This analysis helps in understanding the charge transfer characteristics of the molecule upon electronic excitation.

Molecular Mechanics and Dynamics Simulations (as applied to conformational studies)

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) offers a computationally less expensive approach to study the conformational landscape of larger molecules. MM methods model molecules as a collection of atoms held together by springs, representing the bonds. These methods are particularly useful for exploring the different possible conformations of flexible molecules like 3-(tert-Butyl)benzenesulfonamide, which has rotational freedom around the C-S and S-N bonds.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, allowing the study of the dynamic behavior of molecules. By simulating the motion of atoms over time, MD can provide insights into conformational changes, molecular flexibility, and interactions with solvent molecules. For complex biological systems involving sulfonamides, MD simulations are used to study the stability of ligand-protein complexes and to understand the structural basis of binding. nih.gov For example, the stability of a complex can be assessed by analyzing the root-mean-square deviation (RMSD) and radius of gyration (RoG) of the protein backbone over the course of the simulation. nih.gov While specific MD studies on this compound are not prevalent, the techniques are well-established for studying related sulfonamide-containing molecules. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information about transition states, reaction intermediates, and energy barriers that are often difficult to obtain experimentally. For reactions involving sulfonamides, theoretical calculations can elucidate the pathways of their formation or their subsequent transformations.

For instance, studies on nucleophilic aromatic substitution (SNAr) reactions, a common method for synthesizing sulfonamides, have used kinetic investigations and theoretical modeling to understand the reaction pathways. rsc.org These studies can reveal the influence of different bases and the potential for catalytic species to alter the reaction mechanism. rsc.org

Furthermore, theoretical studies on the reactions of related molecules, such as the reaction of the tert-butoxy (B1229062) radical ((CH3)3CO) with carbon monoxide, have been investigated using DFT calculations to map out the potential energy surface and identify the most favorable reaction channels. researchgate.net Similarly, the mechanisms of SN1 reactions, such as the solvolysis of tert-butyl chloride, have been explored using reaction path search calculations to understand the role of the solvent and the nature of the intermediates. dntb.gov.ua These types of theoretical investigations provide a framework for understanding the potential reactivity of the tert-butyl group in this compound under various reaction conditions.

Correlation between Molecular Structure and Physicochemical Parameters from Theoretical Models